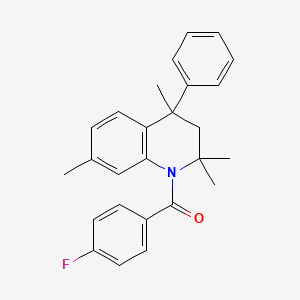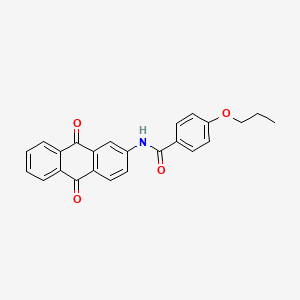
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenoxy group, a chromenone core, and a trimethoxybenzoate moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where a bromophenol reacts with the chromenone intermediate.
Attachment of the Trimethoxybenzoate Moiety: The final step involves esterification, where the chromenone derivative reacts with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the chromenone core can lead to the formation of chromanol derivatives.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is studied for its potential pharmacological activities. It may exhibit anti-inflammatory, antioxidant, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. Studies may investigate its efficacy in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The chromenone core may interact with enzymes or receptors, modulating their activity. The bromophenoxy and trimethoxybenzoate groups could enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate
- 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate
- 3-(2-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate
Uniqueness
Compared to similar compounds, 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom may enhance the compound’s ability to participate in halogen bonding, potentially increasing its efficacy in biological systems.
Eigenschaften
Molekularformel |
C25H19BrO8 |
|---|---|
Molekulargewicht |
527.3 g/mol |
IUPAC-Name |
[3-(2-bromophenoxy)-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C25H19BrO8/c1-29-20-10-14(11-21(30-2)24(20)31-3)25(28)33-15-8-9-16-19(12-15)32-13-22(23(16)27)34-18-7-5-4-6-17(18)26/h4-13H,1-3H3 |
InChI-Schlüssel |
HUPDHADCVHTTAW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-N'-[(3Z)-5-methoxy-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11637966.png)
![2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11637969.png)
![methyl 2-(3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11637972.png)

![(6Z)-5-imino-6-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637981.png)
![2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11637994.png)
![methyl (4Z)-4-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11638006.png)

![N-{4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11638014.png)
![N-[4-({4-[4-(benzyloxy)-3-methoxybenzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B11638017.png)
![2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11638020.png)
![9-[4-(7,11-dioxo-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraen-9-yl)phenyl]-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione](/img/structure/B11638036.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11638038.png)

